molecular formula C14H17NO2 B3034287 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one CAS No. 1523618-01-0

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B3034287
CAS No.: 1523618-01-0
M. Wt: 231.29 g/mol
InChI Key: MFGHIESVTDVOSV-UHFFFAOYSA-N
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Description

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound with a unique structure that includes a benzyl group, a hydroxyl group, and an azabicyclo octane core.

Scientific Research Applications

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Safety and Hazards

The safety information for 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and application of this compound and its derivatives.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of tropane alkaloids, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the biosynthesis of secondary metabolites, leading to changes in cellular metabolism . Furthermore, this compound can alter cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, this compound can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to affect the biosynthesis of tropane alkaloids by interacting with enzymes involved in this pathway. Additionally, this compound can alter the levels of specific metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but lacks the hydroxyl group.

    Tropane Alkaloids: Compounds like cocaine and atropine share the azabicyclo[3.2.1]octane core.

Uniqueness

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-12-6-11-7-14(17)13(8-12)15(11)9-10-4-2-1-3-5-10/h1-5,11,13-14,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGHIESVTDVOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC(C1O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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